molecular formula C7H12N2O B12945986 (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one

(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one

Cat. No.: B12945986
M. Wt: 140.18 g/mol
InChI Key: QEQOYWOBYRWYNB-WDSKDSINSA-N
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Description

(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine ring system. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a diester-based compound in a superabsorbent polymer to minimize deterioration of the physical properties of the polymer . Another approach includes the cyclization of pyrrolopyrazine derivatives through various methods such as cyclization, ring annulation, and cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used.

Scientific Research Applications

(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or receptors, modulation of signaling pathways, and alteration of cellular processes. The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one include other heterocyclic compounds such as pyridine, pyrrole, and pyrazole derivatives . These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its specific ring structure and stereochemistry, which can confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3aS,7aR)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,4-c]pyridin-6-one

InChI

InChI=1S/C7H12N2O/c10-7-1-5-2-8-3-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

QEQOYWOBYRWYNB-WDSKDSINSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2CNC1=O

Canonical SMILES

C1C2CNCC2CNC1=O

Origin of Product

United States

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